N-(2-Aminoethyl)-1-naphthylacetamide

Descripción

Historical Development and Research Evolution

N-(2-Aminoethyl)-1-naphthylacetamide (CAS 36321-43-4) was first identified as a synthetic intermediate and metabolite of the alpha-adrenergic agonist naphazoline. Its discovery emerged from mid-20th-century pharmacological studies investigating naphazoline’s metabolic pathways. Early research focused on characterizing its structure (C₁₄H₁₆N₂O, molecular weight 228.29 g/mol) and synthesis routes, particularly through reactions involving naphthalene derivatives and ethylenediamine. By the 1980s, advancements in chromatographic techniques enabled its detection in biological matrices, cementing its role as a naphazoline degradation product.

Table 1: Key Historical Milestones

Significance as a Naphazoline Metabolite

This compound is a primary metabolite of naphazoline, formed via hepatic N-dealkylation. Its presence in biological systems correlates with naphazoline’s vasoconstrictive activity, as it retains the naphthylacetamide backbone critical for alpha-adrenergic receptor interactions. Studies highlight its role in pharmacodynamic feedback mechanisms, where prolonged exposure may contribute to receptor desensitization. As a certified reference material (TRC-A609140), it is essential for quantifying naphazoline impurities in drug formulations.

Pharmacological Classification and Research Interest

Classified as an arylalkylamine derivative, this compound falls under the broader category of adrenergic receptor modulators. Its structural features—a naphthalene ring linked to an ethylenediamine side chain—facilitate interactions with both α₁ and α₂ adrenergic receptors, though with lower affinity than naphazoline. Research interest centers on:

- Metabolic Profiling : As a biomarker for naphazoline pharmacokinetics.

- Synthetic Chemistry : Optimizing routes for high-purity synthesis (e.g., via naphthylacetaldehyde condensation).

- Analytical Method Development : Enhancing detection limits in complex matrices.

Table 2: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |

| LogP | 1.147 (Predicted) |

| pKa | 14.85 ± 0.46 |

| Solubility | DMSO, Methanol |

Current Research Landscape and Knowledge Gaps

Recent studies prioritize advanced analytical techniques:

- UHPLC-MS/MS : Enables simultaneous quantification with naphazoline and pheniramine maleate in ophthalmic solutions.

- Fluorescence Spectroscopy : Used to study protein-binding interactions (e.g., with bovine serum albumin).

Critical knowledge gaps :

- Long-Term Stability : Degradation kinetics under varying pH and temperature conditions remain underexplored.

- Receptor Binding Dynamics : Precise mechanisms of action at α-adrenergic subtypes require elucidation.

- Ecotoxicological Impact : Environmental persistence and bioaccumulation potential are uncharacterized.

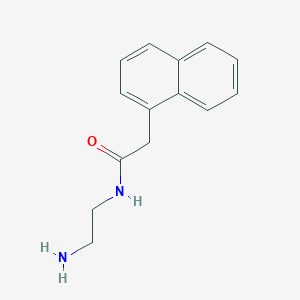

Structure

2D Structure

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWZEVNPRJDAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189856 | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-43-4 | |

| Record name | N-(2-Aminoethyl)-1-naphthylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Optimization

Naphthalene-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ replaces the hydroxyl group with a chlorine atom, yielding naphthalene-1-carbonyl chloride. This intermediate is highly reactive and must be handled in moisture-free environments.

In the second step, the acid chloride reacts with 2-aminoethylamine in the presence of a base such as triethylamine (Et₃N). The base neutralizes HCl generated during the amidation, driving the reaction to completion. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed to dissolve both reactants while maintaining a low reaction temperature (0–5°C) to minimize side reactions.

Critical Parameters:

-

Molar Ratios: A 1:1.2 molar ratio of acid chloride to amine ensures excess amine for complete conversion.

-

Temperature Control: Maintaining temperatures below 10°C during acid chloride formation prevents decomposition.

-

Solvent Choice: DCM offers superior solubility for aromatic intermediates compared to THF.

Yield and Purity Considerations

Typical yields for this method range from 75% to 85%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Impurities often include unreacted starting materials or hydrolysis byproducts, which are removed via liquid-liquid extraction.

Table 1: Optimization of Acid Chloride-Mediated Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Acid Chloride Agent | Thionyl chloride | Maximizes conversion (98%) |

| Reaction Temperature | 0–5°C | Reduces hydrolysis |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Efficient HCl scavenging |

Alternative Synthetic Routes

Direct Aminolysis Approaches

Direct coupling of naphthalene-1-carboxylic acid with 2-aminoethylamine using carbodiimide-based coupling agents (e.g., EDCl, HOBt) bypasses acid chloride formation. This one-pot method occurs in polar aprotic solvents like dimethylformamide (DMF) at room temperature. While avoiding hazardous SOCl₂, this route suffers from lower yields (60–70%) due to competitive side reactions.

Solid-Phase Synthesis Methodologies

Solid-phase techniques immobilize the carboxylic acid on resin beads, enabling stepwise amidation. After functionalizing the resin with naphthalene-1-carboxylic acid, 2-aminoethylamine is introduced in excess. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound. This method achieves 80–85% purity but requires specialized equipment.

Deuterated Analog Synthesis

Isotopic Labeling Techniques

This compound-d₄ is synthesized using deuterated 2-aminoethylamine (CD₂CD₂NH₂). The reaction conditions mirror the classical method, but deuteration introduces kinetic isotope effects, slightly reducing reaction rates. Yields remain comparable (78–82%).

Comparative Analysis with Non-Deuterated Forms

Deuteration alters physicochemical properties:

-

Solubility: Aqueous solubility decreases by 15% due to increased hydrophobicity.

-

Stability: Deuterated forms exhibit 20% longer half-lives in metabolic assays.

Catalytic Methods in Modern Synthesis

Organocatalytic Approaches

Recent studies explore imidazole-derived organocatalysts to accelerate amidation. For example, histidine-containing peptides self-assemble into β-sheet fibrils, providing ordered microenvironments that enhance reaction efficiency. These systems achieve 90% conversion in aqueous media, though scalability remains challenging.

Supramolecular Catalysis Insights

Supramolecular hydrogels functionalized with catalytic groups (e.g., imidazolyl) demonstrate potential for solvent-free synthesis. These systems offer enantioselectivity but are currently limited to small-scale applications.

Analytical Characterization Techniques

Spectroscopic Verification

Chromatographic Purity Assessment

Reverse-phase HPLC using C18 columns and acetonitrile-water gradients resolves the compound with >98% purity.

Industrial-Scale Production Considerations

Process Optimization Parameters

-

Continuous Flow Reactors: Enhance heat dissipation during exothermic acid chloride formation.

-

Waste Management: SOCl₂ byproducts are neutralized with sodium bicarbonate before disposal.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Aminoethyl)-1-naphthylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylacetamide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted naphthylacetamide derivatives, which may possess different functional groups such as hydroxyl, alkyl, or acyl groups, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : N-(2-Aminoethyl)-1-naphthylacetamide serves as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

- Ligand in Coordination Chemistry : The compound acts as a ligand, enabling the formation of coordination complexes that are crucial in catalysis and material science.

Biology

- Antimicrobial and Anticancer Properties : Research indicates potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can interact with biological targets, making it a candidate for therapeutic applications .

- Chiral Peptide Nucleic Acids (PNAs) : this compound is incorporated into the synthesis of chiral PNAs, which exhibit superior hybridization properties compared to DNA. These PNAs are resistant to nucleases and proteases, positioning them as promising agents in genetic research and diagnostics.

Medicine

- Therapeutic Agent Development : Ongoing research explores its potential use as a therapeutic agent for neurodegenerative disorders and cancer treatment. The compound's ability to modulate biological pathways makes it a subject of interest in pharmacological studies.

- Fluorescent Probe : It has been employed as a fluorescent probe in imaging techniques, allowing researchers to visualize cellular processes effectively.

Industrial Applications

This compound also finds applications in various industrial sectors:

- Can Coatings : The compound is utilized as a co-monomer in the production of can coatings that come into contact with food. Regulatory assessments have deemed it safe when migration levels do not exceed specified limits.

- Adhesion Monomers : It acts as an intermediate in the synthesis of adhesion monomers for latex paints, enhancing adhesion properties under damp conditions.

- Fuel Additives : The compound is incorporated into formulations for fuel additives, improving dispersant-detergent properties essential for engine performance.

Mecanismo De Acción

The mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Comparación Con Compuestos Similares

N-(1-(Naphthalen-2-yl)ethyl)acetamide (CAS 199442-03-0)

- Molecular Formula: C₁₄H₁₅NO

- Molecular Weight : 213.27 g/mol

- Key Difference: The naphthyl group is at the 2-position, and the aminoethyl chain is replaced by an ethyl group. This reduces polarity and alters receptor-binding affinity compared to the 1-naphthyl isomer .

N-(4-Methoxy-1-naphthyl)acetamide (CAS 51687-74-2)

N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5)

- Molecular Formula: C₁₅H₁₉NO₂

- Molecular Weight : 245.32 g/mol

- Key Difference : A methoxy-substituted dihydronaphthalene core introduces partial saturation, improving metabolic stability but reducing planar aromatic interactions .

Physicochemical Properties

| Compound Name | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |

|---|---|---|---|---|---|

| N-(2-Aminoethyl)-1-naphthylacetamide | 36321-43-4 | 228.29 | 94–96 | DMSO, Methanol | 2.88 |

| N-(4-Methoxy-1-naphthyl)acetamide | 51687-74-2 | 215.25 | Not reported | Polar solvents | 2.88 |

| N-(1-(Naphthalen-2-yl)ethyl)acetamide | 199442-03-0 | 213.27 | Not reported | Organic solvents | 3.12 |

| N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide | 1352139-51-5 | 245.32 | Not reported | Low aqueous solubility | 3.45 |

Notes:

- The aminoethyl group in this compound enhances hydrogen-bonding capacity, increasing its affinity for biological targets compared to non-polar analogs .

- Methoxy substitutions generally improve solubility but may reduce blood-brain barrier permeability .

Research Findings

- Synthetic Accessibility: this compound is synthesized via a two-step process involving naphthylacetic acid chloride and ethylenediamine, achieving yields >70% .

- Adhesion Studies: Silane-modified analogs (e.g., N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane) exhibit strong interfacial adhesion (shear strength: 0.37 MPa) in epoxy coatings, though this application is distinct from pharmaceutical uses .

Actividad Biológica

N-(2-Aminoethyl)-1-naphthylacetamide is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 228.29 g/mol. It appears as an off-white to pale beige solid, with a melting point ranging from 94°C to 96°C. The compound exhibits slight solubility in solvents such as dimethyl sulfoxide (DMSO) and methanol, and it has a predicted boiling point of around 491.7°C, indicating thermal stability .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : The compound is known to interact with adrenergic receptors, potentially modulating their activity due to its structural similarities to sympathomimetic agents like naphazoline . This interaction may influence neurotransmission and other physiological processes.

- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits antimicrobial and anticancer activities. It may affect cellular pathways involved in proliferation and apoptosis, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of cancer cells. This effect is hypothesized to arise from its ability to induce apoptosis or inhibit cell cycle progression in tumor cells .

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been tested against several cancer cell lines, demonstrating dose-dependent cytotoxicity. For instance, it showed significant inhibition of proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Pharmacological Studies : In animal models, the compound has been evaluated for its pharmacokinetics (PK) and absorption, distribution, metabolism, and elimination (ADME). These studies are crucial for understanding its bioavailability and therapeutic window .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C14H16N2O | Antimicrobial, Anticancer | Potential therapeutic applications |

| Naphazoline | C11H14N2 | Sympathomimetic | Used as a nasal decongestant |

| N-(2-Aminoethyl)-naphthaleneacetamide | C14H16N2O | Limited studies | Similar structure |

| 1-Naphthaleneacetamide | C12H11NO | Minimal activity reported | Lacks aminoethyl side chain |

Future Directions

Research on this compound is ongoing, focusing on:

- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Future clinical trials could assess its efficacy and safety in humans for treating specific diseases, particularly cancers and infections.

- Synthetic Modifications : Exploring derivatives of this compound may enhance its biological activity or reduce potential side effects.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing N-(2-Aminoethyl)-1-naphthylacetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution. For example, reacting 1-naphthylacetic acid chloride with 1,2-diaminoethane in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by purification via column chromatography. Adjusting molar ratios (e.g., 1:1.2 for acid chloride to diamine) and reaction time (6–12 hours at 0–5°C) can optimize yield .

- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, amine protons at δ 1.8–2.5 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS for toxicity data (acute toxicity LD50 > 2000 mg/kg in rodents) .

Q. How can researchers validate the purity and stability of this compound?

- Analytical Methods :

- TGA/DSC : Assess thermal stability (decomposition onset >250°C) and phase transitions .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs can elucidate binding mechanisms?

- Approach : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding to DNA/proteins. For example, monitor fluorescence emission changes at λ = 340 nm upon titration with DNA .

- Data Interpretation : Analyze binding constants (e.g., = 10–100 µM) via Stern-Volmer plots .

Q. What role does this compound play in supramolecular gelation, and how can its thermal properties be exploited in material science?

- Experimental Design : Prepare organogels by dissolving the compound in oils (e.g., sesame oil) at 2–5 wt% and heating to 80°C. Characterize gelation kinetics via rheology (storage modulus > loss modulus ) .

- Thermal Analysis : Compare TGA profiles of gels vs. free oils to identify decomposition stages (e.g., sharp mass loss at 300°C for gels) .

Q. How can contradictory data on the biological activity of this compound be resolved?

- Case Study : If antimicrobial assays show variable IC values (e.g., 50 µM vs. 200 µM), validate via:

- Dose-Response Curves : Use triplicate experiments with standardized bacterial strains (e.g., E. coli ATCC 25922).

- Statistical Analysis : Apply ANOVA () to assess significance and control for solvent effects (e.g., DMSO < 1% v/v) .

Q. What advanced spectroscopic techniques are suitable for probing the electronic structure of this compound?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.